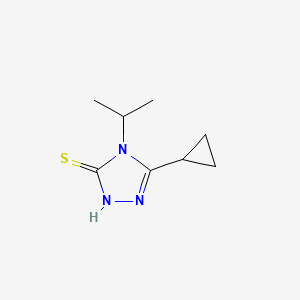

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-cyclopropyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-5(2)11-7(6-3-4-6)9-10-8(11)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJCKPKUGAEGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393409 | |

| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-60-7 | |

| Record name | 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The described synthetic pathway is a robust and well-established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, proceeding through a key acylthiosemicarbazide intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring often enhances or modulates these biological effects, making 1,2,4-triazole-3-thiols valuable targets for synthetic chemists. The specific substituents at the 4- and 5-positions, in this case, an isopropyl group and a cyclopropyl group respectively, are crucial for fine-tuning the pharmacological profile of the molecule. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for a phenyl group and can confer improved metabolic stability and binding affinity.[3]

This guide will delineate a reliable two-step synthesis of this compound, commencing from commercially available starting materials.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively achieved through a two-step process:

-

Formation of the Acylthiosemicarbazide Intermediate: The synthesis begins with the acylation of 4-isopropylthiosemicarbazide with cyclopropanecarbonyl chloride. This reaction forms the key intermediate, 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide. The use of an acyl chloride is preferred for its high reactivity, ensuring an efficient conversion.

-

Base-Catalyzed Intramolecular Cyclization: The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final product.[2][4][5] This dehydrative cyclization is a common and efficient method for the formation of the 1,2,4-triazole ring system.[4][5]

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Rationale

The base-catalyzed cyclization of the acylthiosemicarbazide intermediate is a critical step. The mechanism involves the deprotonation of a nitrogen atom by the base, followed by an intramolecular nucleophilic attack of the resulting anion onto the carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic 1,2,4-triazole ring. The thione-thiol tautomerism of the final product is an important consideration, with the thiol form generally being favored.[6]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thiosemicarbazide and its derivatives can be toxic and should be handled with care.[7]

Step 1: Synthesis of 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Isopropylthiosemicarbazide | 133.22 | 10.0 | 1.33 g |

| Cyclopropanecarbonyl chloride | 104.54 | 10.5 | 1.10 g |

| Pyridine | 79.10 | 12.0 | 0.95 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-isopropylthiosemicarbazide (1.33 g, 10.0 mmol) and anhydrous tetrahydrofuran (20 mL).

-

Stir the mixture at room temperature until the 4-isopropylthiosemicarbazide is fully dissolved.

-

Add pyridine (0.95 mL, 12.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.10 g, 10.5 mmol) in anhydrous THF (5 mL) to the reaction mixture via the dropping funnel over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration and wash with cold water (2 x 15 mL).

-

Dry the solid product under vacuum to yield 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide.

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(Cyclopropanecarbonyl)-4-isopropylthiosemicarbazide | 201.29 | 8.0 | 1.61 g |

| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 0.64 g |

| Water | - | - | 25 mL |

| Hydrochloric Acid (HCl), concentrated | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (1.61 g, 8.0 mmol) in a solution of sodium hydroxide (0.64 g, 16.0 mmol) in water (25 mL).

-

Heat the mixture to reflux and maintain reflux for 6 hours. The solid will gradually dissolve.

-

Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the clear solution with concentrated hydrochloric acid to pH ~5-6 while stirring in an ice bath.

-

A white precipitate will form. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water (2 x 15 mL) to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization and Data

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet in the region of 13-14 ppm corresponding to the N-H/S-H proton.[6][8]- A multiplet for the isopropyl CH proton.- A doublet for the isopropyl CH₃ protons.- Multiplets for the cyclopropyl CH and CH₂ protons. |

| ¹³C NMR | - A signal in the range of 160-170 ppm for the C=S carbon.[6]- Signals for the triazole ring carbons.- Signals for the isopropyl and cyclopropyl carbons. |

| IR (KBr) | - A broad absorption band around 3100-3400 cm⁻¹ for the N-H stretch.- A peak around 2550-2600 cm⁻¹ for the S-H stretch (may be weak).- A strong absorption around 1200-1300 cm⁻¹ for the C=S stretch. |

| Mass Spec | - The molecular ion peak corresponding to the calculated mass of the product (C₈H₁₃N₃S). |

Troubleshooting and Optimization

-

Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as acyl chlorides are sensitive to moisture. The slow addition of cyclopropanecarbonyl chloride at low temperature is crucial to prevent side reactions.

-

Incomplete Cyclization in Step 2: The reaction may require a longer reflux time or a higher concentration of the base. Ensure the acylthiosemicarbazide is fully dissolved in the basic solution during reflux.

-

Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) can be employed for purification.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the synthesis of this compound. By following the outlined procedures and considering the mechanistic insights, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The self-validating nature of the described protocols, coupled with the provided characterization data, ensures a high degree of confidence in the final product's identity and purity.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. [Link]

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]

-

Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. MDPI. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

-

(PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. National Center for Biotechnology Information. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio) - SciSpace. [Link]

-

Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Scite.ai. [Link]

-

Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. Wiley Online Library. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]

-

Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Taylor & Francis Online. [Link]

-

THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. [Link]

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. lobachemie.com [lobachemie.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the definitive structural elucidation of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The unique substitution pattern of the title compound, featuring cyclopropyl and isopropyl moieties, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This document details the integrated application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted data, establishing a self-validating system for analysis. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis and characterization of novel triazole derivatives.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with applications as antifungal, anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Its value stems from its metabolic stability and its ability to engage in hydrogen bonding as both a donor and acceptor, facilitating interactions with biological targets. The incorporation of a thiol group at the 3-position introduces a critical functional handle and the potential for thione-thiol tautomerism, which can significantly influence the molecule's chemical reactivity and biological profile.

The title compound, this compound, combines this potent heterocyclic core with two distinct aliphatic substituents: an isopropyl group at the N4 position and a cyclopropyl group at the C5 position. The sterically demanding isopropyl group can influence the conformation around the N4-C(isopropyl) bond, while the cyclopropyl ring introduces unique electronic and conformational constraints. A rigorous and unequivocal structural verification is paramount for any downstream application, from biological screening to further chemical modification. This guide outlines the synergistic use of modern spectroscopic techniques to achieve this goal.

Molecular Structure and Thione-Thiol Tautomerism

A critical consideration in the characterization of 3-thiol substituted 1,2,4-triazoles is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (possessing an S-H bond) and the thione form (possessing an N-H bond and a C=S double bond). The predominant tautomer is influenced by factors such as the physical state (solid vs. solution) and solvent polarity. Spectroscopic analysis is essential to determine which form prevails under the experimental conditions.

Caption: Thione-thiol tautomerism of the title compound.

Overview of Synthetic Strategy & Characterization Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established in the literature. A common and effective route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium.[4] For the title compound, this would involve cyclizing 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide. Understanding the synthesis provides context for potential impurities that may need to be identified during characterization.

Caption: Generalized synthesis and spectroscopic characterization workflow.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of the molecule. Experiments should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆. The choice of solvent can sometimes influence the position of the labile SH/NH proton.

4.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

-

SH/NH Proton: A broad singlet is expected, the chemical shift of which is highly variable. In the thiol form, the S-H proton signal is typically found in the 1-4 ppm range.[5] In the thione form, the N-H proton is significantly deshielded and appears far downfield, often between 13-14 ppm.[5] This signal is the most diagnostic for determining the dominant tautomer in solution.

-

Isopropyl Group: This group will exhibit two signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The methine proton will be coupled to the six methyl protons.

-

Cyclopropyl Group: Due to the magnetic anisotropy of the three-membered ring, the cyclopropyl protons are shielded and appear at unusually high field (upfield), typically in the 0.5-1.5 ppm range.[6] The spectrum will show complex multiplets for the methine (CH) and the two diastereotopic methylene (CH₂) protons.

4.1.2 Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of unique carbon environments.

-

Triazole Ring Carbons: Two signals are expected for C3 and C5. The carbon attached to sulfur (C3) is of particular interest. In the thiol form (C-S), its resonance is expected around 150-160 ppm. In the thione form (C=S), it is shifted significantly downfield to ~165-180 ppm, providing another key indicator of tautomerism.[5]

-

Isopropyl Group: Two signals will be present, one for the methine carbon and one for the two equivalent methyl carbons.

-

Cyclopropyl Group: Two signals are expected: one for the methine carbon and one for the two equivalent methylene carbons, both appearing at a characteristic upfield position (typically < 20 ppm) due to ring strain.[7]

4.1.3 Data Summary: Predicted NMR Chemical Shifts

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplicity (¹H) |

| SH (Thiol) / NH (Thione) | ~1-4 / ~13-14 | - | Broad Singlet |

| Isopropyl-CH | ~3.0 - 4.5 | ~45 - 55 | Septet |

| Isopropyl-CH₃ | ~1.2 - 1.6 | ~20 - 25 | Doublet |

| Cyclopropyl-CH | ~0.8 - 1.5 | ~10 - 20 | Multiplet |

| Cyclopropyl-CH₂ | ~0.5 - 1.2 | ~5 - 15 | Multiplet |

| Triazole C5 | - | ~145 - 155 | - |

| Triazole C3 (C-S/C=S) | - | ~150-160 / ~165-180 | - |

4.1.4 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings (e.g., within the isopropyl and cyclopropyl groups) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignment.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule and is particularly useful for distinguishing between the thione and thiol tautomers in the solid state.

-

Thiol Tautomer: The key diagnostic peak is a weak to medium intensity absorption band for the S-H stretch, which typically appears in the range of 2550-2600 cm⁻¹.[9][10]

-

Thione Tautomer: The thione form will lack the S-H peak but will instead show a characteristic N-H stretching vibration, usually a broad band between 3100-3300 cm⁻¹.[3][11] Additionally, a strong C=S stretching band is expected around 1200-1300 cm⁻¹.

-

Common Peaks: Both tautomers will display C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹ and a C=N stretching vibration from the triazole ring around 1550-1620 cm⁻¹.[12]

4.2.1 Data Summary: Key FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |

| S-H stretch | 2550 - 2600 | Thiol |

| N-H stretch | 3100 - 3300 (broad) | Thione |

| C-H stretch (aliphatic) | 2850 - 3000 | Both |

| C=N stretch (ring) | 1550 - 1620 | Both |

| C=S stretch | 1200 - 1300 | Thione |

4.2.2 Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount (~1-2 mg) of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

-

Molecular Ion Peak: The compound has a molecular formula of C₈H₁₃N₃S, corresponding to a monoisotopic mass of 183.08 Da. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 183 or 184, respectively.

-

High-Resolution MS (HRMS): Performing HRMS is critical for trustworthiness. It allows for the experimental determination of the exact mass, which can be used to confirm the elemental composition (C₈H₁₃N₃S) to within a few parts per million (ppm), ruling out other potential formulas with the same nominal mass.

-

Fragmentation Pattern: The fragmentation of 1,2,4-triazoles is complex and substituent-dependent.[13] Key fragmentation pathways for the title compound would likely involve:

-

Loss of the isopropyl group ([M - 43]⁺)

-

Loss of the cyclopropyl group ([M - 41]⁺)

-

Cleavage of the triazole ring, which can involve the loss of N₂ or HCN molecules.[13]

-

4.3.1 Data Summary: Predicted Mass Spectrometry Fragments

| Fragment | Proposed Structure | Expected m/z |

| [M+H]⁺ | Protonated Parent Molecule | 184 |

| [M]⁺ | Parent Molecule | 183 |

| [M - C₃H₇]⁺ | Loss of isopropyl group | 140 |

| [M - C₃H₅]⁺ | Loss of cyclopropyl group | 142 |

4.3.2 Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique suitable for obtaining the [M+H]⁺ peak, while EI is a higher-energy method that will induce more fragmentation.

-

Analysis: Acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to achieve high mass accuracy. For fragmentation studies (MS/MS), isolate the parent ion and subject it to collision-induced dissociation (CID).[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the π-system of the 1,2,4-triazole ring.

-

Expected Absorptions: Heterocyclic aromatic systems like 1,2,4-triazole typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions.[15] For substituted 1,2,4-triazole-3-thiones, absorptions are often observed in the 220-280 nm range.[10][16] The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent.

4.4.1 Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Blank Correction: Use a cuvette containing only the solvent as a blank to zero the spectrophotometer before measuring the sample.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides a complete structural picture. The power of this approach lies in synthesizing the data from all analyses.

-

MS confirms the mass and elemental formula, setting the stage for structural determination.

-

FT-IR provides a quick and clear indication of the dominant tautomeric form in the solid state and confirms the presence of key functional groups.

-

¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. The specific chemical shifts for the SH/NH proton and the C3 carbon confirm the tautomeric form in solution, while 2D NMR experiments connect all the pieces to validate the final structure.

-

UV-Vis confirms the presence of the triazole chromophore.

By cross-validating the results—for example, confirming that the tautomer identified by the N-H stretch in the FT-IR spectrum is consistent with the downfield N-H proton and C=S carbon signals in the NMR spectra—a researcher can achieve an unambiguous and authoritative characterization of this compound.

Conclusion

The thorough spectroscopic characterization of this compound is a critical step in its development for any scientific application. A systematic and integrated approach utilizing NMR, FT-IR, MS, and UV-Vis spectroscopy provides a self-validating workflow for unequivocal structure determination. This guide outlines the key theoretical principles, practical experimental protocols, and expected data points necessary to confidently elucidate the structure and dominant tautomeric form of this novel compound, ensuring the scientific integrity required for advanced research and development.

References

-

Gaponova, S. Y., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

-

Varnholt, R., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules. Available at: [Link]

-

Al-Ostath, R. A., & El-Emam, A. A. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Pharmaceutical and Biosciences Journal. Available at: [Link]

-

Khan, M. A., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. Available at: [Link]

-

Reva, I., et al. (2024). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Breitmaier, E. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Stojanovska, V., et al. (2014). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Available at: [Link]

-

Ahmad, R., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

Holla, B. S., et al. (2000). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

-

Xu, H., et al. (2011). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Gökce, H., et al. (2016). Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Vibrational Spectroscopy. Available at: [Link]

-

Xu, H., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Bavane, R. G., et al. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies. Available at: [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Holla, B. S., et al. (2000). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

-

Ryzhakov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. docbrown.info. Available at: [Link]

-

Elizalde-Velázquez, A., et al. (2017). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2022). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Wujec, M., et al. (2013). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics. Available at: [Link]

-

Prakash, G. K. S., et al. (1998). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Journal of the American Chemical Society. Available at: [Link]

-

Gökce, H., et al. (2019). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C. Available at: [Link]

-

Anastassiades, M., et al. (2020). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS) LC-MS/MS. EURL-Pesticides. Available at: [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro. Available at: [Link]

-

Palmer, M. H., et al. (2012). a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. PubMed. Available at: [Link]

-

Alyahyaoy, H. A., et al. (2020). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). The UV-VIS spectra of irradiated 1 wt.% 1-vinyl-1,2,4-triazole (VT)... ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Mass Fragmentation pattern of Compound 4(b)(c)(d). ResearchGate. Available at: [Link]

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. ijrpc.com [ijrpc.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Mass spectrometry analysis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Foreword

As Senior Application Scientists, we are often tasked with developing robust analytical methods for novel chemical entities. The journey from a newly synthesized molecule to a well-characterized compound relies heavily on the precision and depth of our analytical techniques. Mass spectrometry stands as a cornerstone in this process, offering unparalleled sensitivity and structural elucidation capabilities. This guide is born out of extensive experience in the field, designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the mass spectrometric analysis of this compound. We will delve into the nuances of method development, from sample preparation to fragmentation analysis, grounding our discussion in the fundamental principles of mass spectrometry and supported by established scientific literature. Our goal is to not only provide a set of protocols but to foster a deeper understanding of the causality behind our experimental choices, empowering you to tackle the unique challenges presented by this and similar molecules.

Introduction to this compound and its Analytical Significance

The 1,2,4-triazole heterocycle is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous antifungal agents and other therapeutic compounds.[1][2] The title compound, this compound, possesses a unique combination of a lipophilic isopropyl group and a strained cyclopropyl ring, which can significantly influence its biological activity and metabolic fate. The presence of a thiol group introduces the potential for tautomerism and specific metabolic pathways, such as S-oxidation or conjugation.

A thorough understanding of the mass spectrometric behavior of this molecule is paramount for several reasons:

-

Structural Confirmation: Unambiguously verifying the identity of the synthesized compound.

-

Purity Assessment: Identifying and quantifying process-related impurities.

-

Metabolite Identification: Elucidating the structure of metabolites in in vitro and in vivo studies.

-

Pharmacokinetic Analysis: Quantifying the compound and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Environmental Monitoring: Detecting and quantifying residues in environmental samples, given the prevalence of triazoles as fungicides.[3][4][5][6]

This guide will provide a comprehensive overview of the key considerations and methodologies for the successful mass spectrometric analysis of this compound.

Physicochemical Properties and the Thiol-Thione Tautomerism: A Critical Consideration

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective analytical method. The molecule's structure suggests a moderate polarity, with the triazole ring and thiol group contributing to its polar nature, while the isopropyl and cyclopropyl groups enhance its lipophilicity.

A crucial aspect of this molecule's chemistry is the potential for thiol-thione tautomerism. The compound can exist in two interconvertible forms: the thiol form and the thione form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.

This tautomerism has significant implications for mass spectrometry analysis:

-

Chromatographic Behavior: The two tautomers may exhibit different retention times in liquid chromatography, potentially leading to peak broadening or the appearance of multiple peaks for a single analyte.

-

Ionization Efficiency: The proton affinity and gas-phase basicity of the two tautomers may differ, affecting their ionization efficiency in techniques like electrospray ionization (ESI).

-

Fragmentation Patterns: The fragmentation pathways of the two tautomers upon collision-induced dissociation (CID) may differ, leading to complex MS/MS spectra.

It is therefore imperative to control the experimental conditions to either favor a single tautomeric form or to be aware of the presence of both forms during analysis. Spectroscopic techniques like NMR and FT-IR can be used to study the tautomeric equilibrium in solution and in the solid state.[7]

Strategic Sample Preparation: The Foundation of Accurate Analysis

The quality of your mass spectrometry data is intrinsically linked to the quality of your sample preparation. The primary goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and present it in a solvent compatible with the chosen ionization technique.[8][9][10] The choice of sample preparation method will depend on the complexity of the matrix.

Sample Preparation from Biological Matrices (Plasma, Urine)

For the analysis of this compound in biological fluids, the following techniques are recommended:

-

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum.

-

Protocol:

-

To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully collect the supernatant for LC-MS analysis.

-

-

Rationale: Acetonitrile and methanol are effective protein precipitating agents and are compatible with reversed-phase liquid chromatography.

-

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

-

Protocol:

-

To 500 µL of plasma or urine, add an appropriate buffer to adjust the pH (e.g., a pH where the analyte is neutral and more soluble in the organic phase).

-

Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

Rationale: The choice of organic solvent and pH is critical for achieving high extraction recovery.

-

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample pre-concentration.

-

Protocol:

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte with a strong organic solvent.

-

Evaporate the eluate and reconstitute as in LLE.

-

-

Rationale: SPE offers high selectivity and can significantly improve the signal-to-noise ratio in the subsequent MS analysis.

-

General Considerations for Sample Preparation

-

Internal Standards: The use of a suitable internal standard is crucial for accurate quantification, especially when dealing with complex matrices. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a close structural analog can be used.

-

Solvent Selection: Ensure that the final sample solvent is compatible with the mass spectrometer's ionization source. High concentrations of non-volatile salts or buffers should be avoided as they can cause ion suppression in ESI.[11] Formic acid is a preferred additive for LC-MS in positive ion mode.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the technique of choice for the analysis of moderately polar, non-volatile compounds like this compound.[5] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for such molecules, typically producing a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.[12][13]

Experimental Protocol for LC-MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole or High-Resolution MS):

-

Ionization Mode: ESI positive ion mode is likely to be more sensitive due to the presence of basic nitrogen atoms in the triazole ring.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage/Fragmentor Voltage: This will need to be optimized to maximize the intensity of the precursor ion. A typical starting point is 80 - 120 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Gas Flows (Nebulizer and Drying Gas): These will be instrument-dependent and should be optimized for maximum signal intensity.

-

Analysis Mode:

-

Full Scan: To determine the m/z of the precursor ion.

-

Product Ion Scan (MS/MS): To identify the characteristic fragment ions of the analyte.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific precursor-to-product ion transitions.[3]

-

-

Overall LC-MS Workflow

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While LC-MS is generally preferred for this type of molecule, GC-MS can be a viable alternative, particularly for certain applications like environmental analysis where established GC-MS methods for pesticides exist.[4][14][15] The main challenges for GC-MS analysis of this compound are its polarity and potential for thermal degradation.

Derivatization: A Key Step for GC-MS

To improve the volatility and thermal stability of the analyte, a derivatization step is often necessary. The thiol group is a prime target for derivatization. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation can be effective.

Experimental Protocol for GC-MS Analysis

-

Gas Chromatography:

-

Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a suitable choice.

-

Injection: Splitless injection is preferred for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS, providing reproducible fragmentation patterns for library matching.

-

Analysis Mode:

-

Full Scan: For qualitative analysis and library searching.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the analyte.

-

-

In-depth Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification and for developing selective MRM transitions for quantification.[2][16] The fragmentation will be influenced by the ionization method.

Predicted Fragmentation under ESI-MS/MS

In positive ion ESI, the molecule will likely be protonated on one of the nitrogen atoms of the triazole ring. The molecular formula is C8H13N3S, and the monoisotopic mass is 183.0830 Da. The protonated molecule [M+H]+ will have an m/z of 184.0908.

Collision-induced dissociation (CID) of the [M+H]+ ion is expected to result in several characteristic fragment ions. The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like N2, HCN, or isothiocyanic acid (HNCS).

Predicted Fragmentation Pathway for [M+H]+

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Table 1: Predicted Precursor and Product Ions for MRM Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |

| 184.09 | 142.04 | C3H6 (propene) | Loss from the isopropyl group. Likely a prominent fragment. |

| 184.09 | 125.09 | HNCS | Characteristic loss for triazole-thiols. |

| 184.09 | 141.04 | C3H7• (isopropyl radical) | Radical loss, may be less intense. |

| 184.09 | 97.08 | C3H6 + N2 | Sequential loss. |

Predicted Fragmentation under EI-MS

Under the high-energy conditions of EI, the molecular ion [M]+• (m/z 183.08) will be observed, and extensive fragmentation is expected. The fragmentation will be initiated by the radical cation.

Table 2: Predicted Fragment Ions in EI-MS

| m/z | Proposed Structure/Fragment | Notes |

| 183 | [M]+• | Molecular ion. |

| 140 | [M - C3H7•]+ | Loss of the isopropyl radical (alpha-cleavage). |

| 114 | [M - C3H7• - CN]+ | Subsequent loss of CN from the triazole ring. |

| 69 | [C3H5N2]+ | Fragment containing the cyclopropyl and two nitrogen atoms. |

| 43 | [C3H7]+ | Isopropyl cation. |

Method Validation for Quantitative Analysis

For applications in drug development and regulated environments, the analytical method must be validated to ensure its reliability.[17][18][19] The key validation parameters, as per regulatory guidelines (e.g., FDA, ICH), are summarized below.[20]

Table 3: Key Parameters for LC-MS/MS Method Validation

| Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99.[19] |

| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[19] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[19] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of ≥ 3. |

| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of ≥ 10, with accuracy and precision within specified limits. |

| Recovery | The extraction efficiency of an analytical method. | Recovery should be consistent, precise, and reproducible.[19] |

| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term, long-term). |

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires a thorough understanding of the molecule's chemistry and the principles of mass spectrometry. This guide has provided a comprehensive framework for the development and validation of robust analytical methods using both LC-MS and GC-MS. By carefully considering the potential for tautomerism, optimizing sample preparation, and systematically investigating the fragmentation patterns, researchers can confidently characterize and quantify this novel compound. The methodologies and insights presented herein are not only applicable to the title compound but can also serve as a valuable resource for the analysis of other triazole-thiol derivatives, thereby accelerating the pace of research and development in the pharmaceutical and agrochemical industries.

References

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. [Link]

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

-

Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. PubMed. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]

-

PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. ACS Publications. [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

-

Sulfur Compounds: Gas Chromatography. ResearchGate. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

An electrospray ionization mass spectrometry study of the nitroprusside–cation–thiolate system. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst. [Link]

-

Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ACS Publications. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

-

Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis. [Link]

-

Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Mass Spectrometry: Electrospray. YouTube. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

-

Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Oxford Academic. [Link]

-

Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]

-

8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

-

Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]

-

Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. [Link]

-

Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. Spectroscopy Online. [Link]

-

common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

Sources

- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. biocompare.com [biocompare.com]

- 9. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. tecan.com [tecan.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. silcotek.com [silcotek.com]

- 16. researchgate.net [researchgate.net]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolian.com [resolian.com]

- 20. ijper.org [ijper.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical vibrational modes, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting spectrum. By correlating specific absorption bands to the compound's distinct functional groups—the triazole ring, thiol moiety, cyclopropyl group, and isopropyl substituent—this guide serves as an essential reference for structural elucidation, purity assessment, and quality control. The causality behind experimental choices and spectral interpretations is explained to ensure scientific integrity and practical utility.

Introduction

This compound is a heterocyclic compound featuring a confluence of pharmacologically relevant functional groups. The 1,2,4-triazole core is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. The thiol group introduces a reactive site and potential for tautomerism, while the cyclopropyl and isopropyl groups modulate lipophilicity and steric profile.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint," revealing the presence of specific functional groups and structural features.[2] This guide aims to deconstruct the FT-IR spectrum of the title compound, providing a foundational understanding for its unambiguous identification and characterization.

Molecular Structure and Predicted Vibrational Modes

The structural integrity of this compound is confirmed by the collective presence of vibrations from its constituent parts. The key functional groups and their expected vibrational modes are:

-

Triazole Ring: This heterocyclic core contributes to several characteristic vibrations, including N-H stretching (if in thione tautomeric form), C=N stretching, and various ring deformation modes.

-

Thiol Group (S-H): The S-H bond is expected to produce a weak but sharp stretching absorption. Its presence is a key indicator of the thiol tautomer.[1] The molecule can exist in thiol-thione tautomerism, which FT-IR can help investigate.[3][4][5][6]

-

Cyclopropyl Group: The strained ring of the cyclopropyl group gives rise to characteristic C-H stretching vibrations at a higher frequency than typical alkane C-H stretches.[7][8]

-

Isopropyl Group: This branched alkyl group will show characteristic C-H stretching and bending vibrations.

-

Aliphatic C-H Bonds: Stretching and bending vibrations from the isopropyl and cyclopropyl groups are expected in the standard aliphatic regions.[9][10]

Caption: Molecular structure of the title compound.

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable choice.[11][12] This technique minimizes interference from solvents and allows for clear transmission measurements.

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopic grade KBr powder at 110°C for at least 2 hours to remove absorbed water, which can cause a broad absorption band around 3400 cm⁻¹.[12]

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[11] The precise ratio ensures a homogenous mixture with appropriate sample concentration for analysis.

-

-

Grinding and Mixing:

-

Using an agate mortar and pestle, grind the sample into a fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This ensures that the sample is evenly dispersed within the KBr matrix, which is crucial for a clear, transparent pellet.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[12] The pressure causes the KBr to become plastic and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

-

A background spectrum of the empty spectrometer should be recorded prior to sample analysis to correct for atmospheric CO₂ and water vapor.

-

Caption: Workflow for KBr pellet preparation and FT-IR analysis.

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound can be divided into distinct regions, each providing specific structural information.

Table 1: Summary of Key FT-IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Cyclopropyl C-H |

| ~3000-2850 | Strong | C-H stretch (asymmetric & symmetric) | Isopropyl & Cyclopropyl CH₂, CH₃ |

| ~2600-2550 | Weak, Sharp | S-H stretch | Thiol |

| ~1620-1580 | Medium | C=N stretch | Triazole ring |

| ~1550-1480 | Medium | N-H bend / C=C stretch (in thione form) | Triazole ring |

| ~1470-1450 | Medium | C-H bend (scissoring) | CH₂ (Cyclopropyl) |

| ~1385-1365 | Medium | C-H bend (symmetric) | Isopropyl (gem-dimethyl) |

| ~1250-1000 | Medium-Strong | C-N stretch, Ring vibrations | Triazole ring |

| ~1020-1000 | Medium | CH₂ skeletal vibration | Cyclopropyl ring |

| Below 1000 | Variable | Fingerprint Region (various bends/deformations) | Entire Molecule |

Detailed Analysis of Spectral Regions

-

4000-2500 cm⁻¹ (X-H Stretching Region):

-

Cyclopropyl C-H Stretch (~3100-3000 cm⁻¹): A key diagnostic feature is the appearance of C-H stretching bands just above 3000 cm⁻¹.[7] This is due to the increased s-character of the C-H bonds in the strained cyclopropyl ring.

-

Aliphatic C-H Stretch (~3000-2850 cm⁻¹): Strong absorptions in this region are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the isopropyl and cyclopropyl groups.[9][13]

-

Thiol S-H Stretch (~2600-2550 cm⁻¹): The presence of a weak but distinct, sharp peak in this range is a strong indicator of the S-H bond, confirming the thiol tautomer.[1][14][15] Its weakness is due to the small change in dipole moment during the vibration.

-

-

2500-1500 cm⁻¹ (Double and Triple Bond Region):

-

C=N Stretch (~1620-1580 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond within the triazole ring is expected in this region. This peak is a reliable marker for the heterocyclic core.

-

N-H Bending / Ring Vibrations (~1550-1480 cm⁻¹): Should the thione tautomer be present, a prominent N-H bending vibration would appear here. For the thiol form, this region will be dominated by skeletal vibrations of the triazole ring.

-

-

Below 1500 cm⁻¹ (Fingerprint Region):

-

This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations.[9][16] While difficult to assign individually, the overall pattern is unique to the molecule.

-

Isopropyl C-H Bend (~1385-1365 cm⁻¹): The characteristic symmetric bending of the gem-dimethyl group of the isopropyl moiety often appears as a doublet in this area.

-

Cyclopropyl Ring Vibration (~1020-1000 cm⁻¹): A medium intensity band corresponding to a skeletal vibration of the cyclopropane ring is another diagnostic marker for this group.[7]

-

Trustworthiness and Self-Validation

The structural assignment is validated by the congruent observation of characteristic peaks for each functional group. The presence of the weak S-H stretch around 2550 cm⁻¹, the cyclopropyl C-H stretch above 3000 cm⁻¹, the isopropyl C-H bending around 1370 cm⁻¹, and the C=N stretch of the triazole ring collectively provide a self-validating spectral signature. The absence of a strong C=S (thione) band, typically around 1200-1050 cm⁻¹, further supports the predominance of the thiol tautomer in the solid state.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic peaks are the weak S-H stretch (~2550 cm⁻¹), the high-frequency cyclopropyl C-H stretch (~3050 cm⁻¹), the strong aliphatic C-H stretches (2850-3000 cm⁻¹), and the characteristic C=N and ring vibrations of the 1,2,4-triazole core. This in-depth guide provides the necessary framework for researchers to confidently use FT-IR spectroscopy for the identification, characterization, and quality assessment of this and structurally related compounds.

References

-

Coates, J. (2000). Interpretation of infrared spectra, a practical approach. Encyclopedia of analytical chemistry, 12, 10815-10837. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Available at: [Link]

-

ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

PubMed. (n.d.). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. Available at: [Link]

-

RSC Publishing. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. Available at: [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Available at: [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02230D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. azom.com [azom.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Synthesis and Characterization of the Novel Heterocycle: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for conferring a wide array of biological activities to molecules that incorporate it. This guide delineates a comprehensive, field-proven methodology for the synthesis, purification, and structural elucidation of a novel, hitherto undocumented derivative: 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol . While a specific CAS number for this compound is not yet assigned due to its novelty, this document provides a robust framework for its creation and characterization. We will explore the causal reasoning behind the chosen synthetic strategy, detail self-validating analytical protocols, and discuss the potential therapeutic and industrial applications of this new chemical entity based on the well-established properties of its structural analogues.

Introduction: The Privileged 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is classified as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds. Its unique electronic and structural features, including its capacity for hydrogen bonding and dipole interactions, allow for high-affinity binding to a variety of biological targets. The incorporation of a thiol group at the 3-position further enhances its chemical versatility and biological activity, with derivatives exhibiting potent antifungal, antibacterial, anticancer, anticonvulsant, and herbicidal properties.[1][2]

The strategic design of novel 1,2,4-triazole-3-thiol derivatives continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The introduction of a cyclopropyl group at the 5-position and an isopropyl group at the 4-position is hypothesized to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. This guide provides a detailed roadmap for the synthesis and characterization of this promising new molecule.

Proposed Synthesis of this compound

The most reliable and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[2] This approach is favored for its high yields and the ready availability of the requisite starting materials. The proposed synthetic pathway is a three-step process, commencing with commercially available reagents.

Figure 1: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropanecarbohydrazide

-

To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

-

Add an excess of hydrazine hydrate (3.0 eq).

-

The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess hydrazine hydrate is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopropanecarbohydrazide.

Step 2: Synthesis of 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide

-

Dissolve cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add isopropyl isothiocyanate (1.05 eq) to the solution.

-

The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford the pure thiosemicarbazide intermediate.

Step 3: Synthesis of this compound

Figure 2: Base-catalyzed intramolecular cyclization reaction.

-

Suspend the 1-(cyclopropanecarbonyl)-4-isopropylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).

-

The suspension is heated to reflux for 6-8 hours, during which the solid should dissolve.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling the reaction mixture in an ice bath, it is carefully acidified to a pH of approximately 5-6 with a dilute acid (e.g., 1 M HCl).

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a crystalline solid.

Physicochemical and Spectroscopic Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the newly synthesized compound.

Predicted Physicochemical Properties

| Property | Predicted Value |